2-(4-Isopropylphenyl)-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropylphenyl)-1,3,2-dioxaborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom integrated into a dioxaborinane ring, which is attached to a 4-isopropylphenyl group. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-isopropylphenylboronic acid with diols such as ethylene glycol or pinacol. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as palladium or a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenyl)-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron atom to a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
2-(4-Isopropylphenyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of organic groups to a palladium catalyst, leading to the formation of new carbon-carbon bonds . The compound’s ability to form stable complexes with other molecules makes it a valuable tool in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura coupling reactions.
4-Isopropylphenylboronic Acid: Similar to 2-(4-Isopropylphenyl)-1,3,2-dioxaborinane but lacks the dioxaborinane ring.
Pinacolborane: A boron compound with a similar structure but different reactivity.
Uniqueness
This compound is unique due to its dioxaborinane ring, which imparts distinct chemical properties and reactivity. This structural feature enhances its stability and makes it a versatile reagent in various chemical reactions .
Properties
Molecular Formula |
C12H17BO2 |
---|---|
Molecular Weight |
204.08 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H17BO2/c1-10(2)11-4-6-12(7-5-11)13-14-8-3-9-15-13/h4-7,10H,3,8-9H2,1-2H3 |
InChI Key |
UVNROQUKMXXPPU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.